2-(4-Nitrophenyl)-1,3-dioxolane

説明

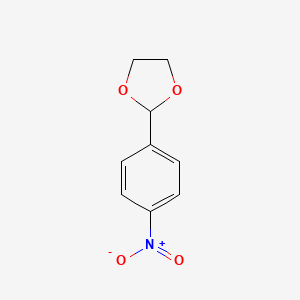

Structure

3D Structure

特性

IUPAC Name |

2-(4-nitrophenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-10(12)8-3-1-7(2-4-8)9-13-5-6-14-9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXYVXYKLYQCSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295800 | |

| Record name | 2-(4-Nitrophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2403-53-4 | |

| Record name | 2403-53-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Nitrophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-(4-Nitrophenyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-nitrophenyl)-1,3-dioxolane, a key intermediate in organic synthesis. The document details its chemical and physical properties, offers a step-by-step experimental protocol for its synthesis via the acid-catalyzed acetalization of 4-nitrobenzaldehyde and ethylene glycol, and includes a workflow diagram for the synthetic process. This guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development.

Introduction

This compound, also known as p-nitrobenzaldehyde ethylene acetal, is a heterocyclic organic compound with the molecular formula C₉H₉NO₄.[1] It is characterized by a five-membered dioxolane ring, which serves as a protecting group for the carbonyl functionality of 4-nitrobenzaldehyde.[1] The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences its chemical reactivity, making it a valuable precursor for the synthesis of more complex molecules.[1] This compound typically appears as an off-white to yellow solid and is stable under standard laboratory conditions.[1]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO₄ | [1][2][3] |

| Molecular Weight | 195.17 g/mol | [1][2][3] |

| Appearance | Off-white to yellow solid/crystal | [1] |

| Melting Point | 91-95 °C | [3] |

| Boiling Point (Predicted) | 332.9 ± 37.0 °C at 760 mmHg | |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | |

| CAS Number | 2403-53-4 | [1][2][3] |

| Storage Conditions | Sealed in a dry environment at room temperature | [1] |

Spectroscopic Properties

The structural characterization of this compound is typically achieved through standard spectroscopic techniques. While a specific, unified spectrum is not publicly available, data from analogous compounds and spectral databases allow for a reliable prediction of its key spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the dioxolane ring protons, and the acetal proton. Based on the analysis of the isomeric 2-(3-nitrophenyl)-1,3-dioxolane, the following chemical shifts and multiplicities can be anticipated (in CDCl₃):

-

Aromatic Protons: Two doublets are expected in the aromatic region. The protons ortho to the nitro group will be shifted further downfield (around δ 8.2 ppm) compared to the protons meta to the nitro group (around δ 7.6 ppm) due to the strong electron-withdrawing nature of the nitro group.

-

Dioxolane Protons: The four protons of the ethylene glycol moiety are expected to appear as a multiplet around δ 4.0-4.2 ppm.[4]

-

Acetal Proton: A singlet for the proton at the C2 position of the dioxolane ring (the CH group) is expected to be observed around δ 5.9 ppm.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Predicted chemical shifts based on the 3-nitro isomer and general chemical shift knowledge are as follows (in CDCl₃):

-

Dioxolane Carbons: The two methylene carbons (-OCH₂CH₂O-) of the dioxolane ring are expected to resonate at approximately δ 65.5 ppm.[4]

-

Acetal Carbon: The acetal carbon (-O-CH-O-) is anticipated to have a chemical shift around δ 102.3 ppm.[4]

-

Aromatic Carbons: The aromatic carbons will show several signals in the range of δ 120-150 ppm. The carbon attached to the nitro group (C-NO₂) will be the most deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

Aromatic C-H Stretch: Around 3100-3000 cm⁻¹.[5]

-

Aliphatic C-H Stretch: Below 3000 cm⁻¹.[5]

-

N=O Stretch (Nitro Group): Strong, characteristic bands around 1530 cm⁻¹ and 1350 cm⁻¹.[4]

-

C-O Stretch (Acetal): Strong bands in the fingerprint region, typically around 1200-1000 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.[4]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acid-catalyzed acetalization of 4-nitrobenzaldehyde with ethylene glycol.[1] This reaction involves the formation of a cyclic acetal with the concomitant removal of water to drive the equilibrium towards the product.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis, work-up, and purification of this compound.

Caption: A flowchart of the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is adapted from the established procedure for the synthesis of the isomeric 2-(3-nitrophenyl)-1,3-dioxolane and is expected to yield the desired product in high purity.

Materials:

-

4-Nitrobenzaldehyde

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene (solvent)

-

Neutral alumina

-

Solvents for recrystallization (e.g., ethyl acetate, petroleum ether)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine 4-nitrobenzaldehyde (1.0 eq), ethylene glycol (1.1-1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.05 eq). Add a sufficient amount of toluene to dissolve the starting materials upon heating.

-

Reaction: Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap will be observed. Continue refluxing for several hours (typically 2-4 hours) until no more water is collected, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pass the cooled mixture through a small pad of neutral alumina to remove the acid catalyst.

-

Rinse the flask and the alumina pad with a small amount of toluene.

-

Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the toluene.

-

-

Purification:

-

The resulting crude product, which may be an oil or a solid, can be purified by recrystallization. A solvent system such as ethyl acetate/petroleum ether is often effective.

-

Dissolve the crude product in a minimal amount of hot ethyl acetate and add petroleum ether until turbidity is observed.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with cold petroleum ether, and dry in a vacuum oven.

-

Expected Yield: Yields for this type of reaction are typically high, often exceeding 80-90%.

Applications in Organic Synthesis

This compound is primarily used as a synthetic intermediate. The dioxolane group serves as a robust protecting group for the aldehyde functionality, which is stable to a variety of reaction conditions, particularly basic and nucleophilic reagents. The nitro group can undergo a range of chemical transformations, most notably reduction to an amino group, which can then be further functionalized. This makes the compound a useful building block in the synthesis of pharmaceuticals and other complex organic molecules.

Conclusion

This technical guide has provided a detailed overview of the synthesis and properties of this compound. The information presented, including the comprehensive data table, detailed experimental protocol, and workflow diagram, serves as a valuable resource for chemists in research and development. The straightforward and high-yielding synthesis makes this compound an accessible and important intermediate for a variety of synthetic applications.

References

- 1. This compound | 2403-53-4 | Benchchem [benchchem.com]

- 2. This compound | C9H9NO4 | CID 266796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-(3-Nitrophenyl)-1,3-dioxolane [orgspectroscopyint.blogspot.com]

- 5. IR _2007 [uanlch.vscht.cz]

Characterization of 2-(4-Nitrophenyl)-1,3-dioxolane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and reactivity of 2-(4-nitrophenyl)-1,3-dioxolane. The information presented is intended to support research and development activities in organic synthesis and medicinal chemistry.

Physicochemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₉H₉NO₄.[1] It is characterized by a 1,3-dioxolane ring attached to a 4-nitrophenyl group.[1] This compound typically appears as an off-white to yellow solid and should be stored in a dry, sealed container at room temperature.[1][2]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₄ | [1][2][3][4][5] |

| Molecular Weight | 195.17 g/mol | [1][3][4][5][6] |

| CAS Number | 2403-53-4 | [1][3][4][5][7] |

| Appearance | Off-white to yellow solid | [1][2] |

| Melting Point | 81-95 °C | [2][4][6][8] |

| Boiling Point | 332.9 ± 37.0 °C (Predicted) | [2][8] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [2][8] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1][2] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.

Table 2: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Source(s) |

| ¹H NMR | 3.98–4.16 | m | 4 H (-OCH₂CH₂O-) | |

| 5.89 | s | 1 H (O-CH-O) | ||

| 7.65 | d | 2 H (Aromatic) | ||

| 8.24 | d | 2 H (Aromatic) | ||

| ¹³C NMR | 65.47 | -OCH₂CH₂O- | ||

| 102.28 | O-CH-O | |||

| 123.53 | Aromatic CH | |||

| 127.39 | Aromatic CH | |||

| 145.05 | Aromatic C | |||

| 148.50 | Aromatic C-NO₂ |

Mass Spectrometry (MS)

Mass spectrometric analysis of this compound reveals a molecular ion peak corresponding to its molecular weight.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment | Source(s) |

| 195 | 10-30% | [M]⁺ (Molecular Ion) | [6] |

| 76 | Base Peak | [C₆H₅]⁺ (Phenyl Cation) | [6] |

Infrared (IR) Spectroscopy

Synthesis and Reactivity

Synthesis

The most common method for the synthesis of this compound is the acid-catalyzed acetalization of 4-nitrobenzaldehyde with ethylene glycol.[1][6] This reaction is a protective strategy for the carbonyl group of the aldehyde.[1]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Apparatus Setup: A dry 250 mL round-bottom flask is equipped with a magnetic stir bar, a Dean-Stark apparatus (water separator), and a reflux condenser.

-

Reagents:

-

4-Nitrobenzaldehyde (50.0 mmol, 7.56 g)

-

Ethylene glycol (55.0 mmol, 3.42 g, 3.1 mL)

-

p-Toluenesulfonic acid monohydrate (0.40 g)

-

Cyclohexane (90 mL)

-

-

Procedure:

-

The reagents are added to the round-bottom flask.

-

The mixture is heated to reflux with stirring.

-

The reaction is continued until no more water is collected in the Dean-Stark apparatus (approximately 2 hours). The progress can be monitored by measuring the amount of water separated over time.

-

-

Isolation and Purification:

-

The hot reaction mixture is decanted from any oily residue into a 250 mL Erlenmeyer flask and covered.

-

The solution is allowed to cool to room temperature, during which the product crystallizes.

-

To complete crystallization, the flask is cooled in a cold water bath (5-10 °C) for 30 minutes.

-

The crude product is collected by suction filtration and dried in a vacuum desiccator.

-

The crude product is purified by recrystallization from cyclohexane.

-

The purified product is collected by suction filtration, washed with cold cyclohexane, and dried to a constant weight in a vacuum desiccator.

-

-

Expected Yield: 60-70%.

-

Expected Melting Point: 81-82 °C.

Reactivity

The chemical reactivity of this compound is primarily influenced by the aromatic nitro group and the 1,3-dioxolane ring.[1]

3.2.1. Reactions Involving the Nitro Group

The electron-withdrawing nitro group can be reduced to an amino group.[1][6] For instance, the reduction can be achieved using glucose as an environmentally friendly reducing agent in an alkaline medium.[9]

Caption: Reduction of the nitro group.

Experimental Protocol: Reduction with Glucose [9]

-

Reaction Setup: To 6 mL of ethanol, add 7.5 mL of a 30% aqueous sodium hydroxide solution and 0.5 g (2.56 mmol) of this compound.

-

Procedure:

-

Maintain the reaction mixture at 50 °C.

-

Add a solution of 1 g (5.12 mmol) of glucose monohydrate in 1 mL of water.

-

Stir the mixture for 2 hours at 50 °C.

-

-

Work-up:

-

Cool the reaction mixture.

-

Dilute with 50 mL of 2M hydrochloric acid.

-

Filter the resulting precipitate and wash it with distilled water.

-

3.2.2. Reactions Involving the 1,3-Dioxolane Ring

The 1,3-dioxolane ring acts as a protecting group for the carbonyl functionality of 4-nitrobenzaldehyde.[1] It is stable under neutral and basic conditions but can be cleaved by hydrolysis under acidic conditions to regenerate the aldehyde.[1]

Applications

This compound serves as a valuable intermediate in organic synthesis for the preparation of more complex molecules.[1][6] Its derivatives have potential applications in pharmaceutical development due to their biological activity.[6][10]

Conclusion

This guide has summarized the key characteristics of this compound, providing essential data for its synthesis, identification, and application in a research and development setting. The detailed protocols and tabulated data offer a practical resource for scientists working with this compound.

References

- 1. This compound | 2403-53-4 | Benchchem [benchchem.com]

- 2. This compound | 2403-53-4 [m.chemicalbook.com]

- 3. This compound | C9H9NO4 | CID 266796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound - CAS:2403-53-4 - Sunway Pharm Ltd [3wpharm.com]

- 6. Buy this compound | 2403-53-4 [smolecule.com]

- 7. This compound | 2403-53-4 [chemicalbook.com]

- 8. biosynce.com [biosynce.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Nitrophenyl)-1,3-dioxolane (CAS: 2403-53-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Nitrophenyl)-1,3-dioxolane, a key intermediate in organic synthesis with potential applications in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic data, synthesis, and key chemical transformations, supported by experimental protocols and logical workflows.

Core Compound Properties

This compound, also known as p-nitrobenzaldehyde ethylene acetal, is a heterocyclic organic compound. It is characterized by a five-membered dioxolane ring, a cyclic acetal, attached to a 4-nitrophenyl group. The presence of the electron-withdrawing nitro group significantly influences the chemical reactivity of the molecule. This compound typically appears as an off-white to yellow solid and should be stored in a dry, sealed environment at room temperature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2403-53-4 | |

| Molecular Formula | C₉H₉NO₄ | |

| Molecular Weight | 195.17 g/mol | |

| Appearance | Off-white to yellow solid | |

| Melting Point | 91-93°C | |

| Boiling Point | 332.9 ± 37.0 °C at 760 mmHg | |

| Density | 1.3 ± 0.1 g/cm³ | |

| InChIKey | RIXYVXYKLYQCSM-UHFFFAOYSA-N | |

| SMILES | O=N(=O)c1ccc(cc1)C2OCCO2 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data summarizes the expected spectral features.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Assignments |

| ¹H NMR | Signals corresponding to the aromatic protons of the 4-nitrophenyl group and the methylene protons of the dioxolane ring. |

| ¹³C NMR | Although specific data for the 4-nitro isomer is not readily available in the searched literature, the spectrum for the isomeric 2-(3-Nitrophenyl)-1,3-dioxolane shows characteristic peaks: ~65.5 ppm (-OCH₂CH₂O-), ~102.3 ppm (-O-CH-O-), and aromatic carbons in the ~121-149 ppm range. |

| Infrared (IR) Spectroscopy | Strong absorption bands are expected for the nitro group (NO₂) asymmetric and symmetric stretching vibrations. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. |

Note: Detailed, experimentally verified spectral data for the 4-nitro isomer, particularly ¹³C NMR, is not consistently available in public databases. Researchers should perform their own analyses for confirmation.

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the acid-catalyzed acetalization of 4-nitrobenzaldehyde with ethylene glycol. This reaction serves as a classic example of protecting a carbonyl group.

Caption: Acid-catalyzed synthesis of this compound.

Detailed Experimental Protocol for Synthesis

This protocol outlines the synthesis of this compound from 4-nitrobenzaldehyde and ethylene glycol.

Materials:

-

4-Nitrobenzaldehyde

-

Ethylene Glycol

-

Toluene (or a similar azeotroping solvent)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Solvents for recrystallization (e.g., ethanol or ethyl acetate/hexane mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-nitrobenzaldehyde, a slight excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Azeotropic Water Removal: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a solid, can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield the pure this compound.

Key Chemical Reactions and Protocols

This compound is a versatile intermediate due to the reactivity of both the nitro group and the dioxolane ring.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group, yielding 2-(4-aminophenyl)-1,3-dioxolane, a valuable building block for pharmaceuticals.

Caption: Reduction of the nitro group to form an amine.

This protocol describes the reduction of the nitro group using palladium on carbon (Pd/C) as a catalyst.

Materials:

-

This compound

-

Palladium on carbon (5% or 10% Pd/C)

-

Solvent (e.g., ethanol, ethyl acetate)

-

Hydrogen gas (H₂) source

-

Filtration agent (e.g., Celite)

Procedure:

-

Reaction Setup: Dissolve this compound in a suitable solvent in a hydrogenation vessel.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (this can often be done at or slightly above atmospheric pressure) and stir the mixture vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 2-(4-aminophenyl)-1,3-dioxolane, which can be further purified if necessary.

Hydrolysis of the Dioxolane Ring (Deprotection)

The dioxolane ring is a protecting group for the aldehyde functionality. It can be removed under acidic conditions to regenerate the 4-nitrobenzaldehyde.

Caption: Acid-catalyzed hydrolysis (deprotection) of the dioxolane ring.

This protocol outlines the deprotection of the aldehyde functionality.

Materials:

-

This compound

-

Solvent (e.g., tetrahydrofuran, acetone)

-

Aqueous acid (e.g., 1M HCl, dilute H₂SO₄)

Procedure:

-

Reaction Setup: Dissolve this compound in a suitable organic solvent that is miscible with water.

-

Acid Addition: Add the aqueous acid to the solution and stir the mixture at room temperature.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution). If a precipitate (4-nitrobenzaldehyde) forms, it can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Isolation: Wash the organic extract with brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure to yield 4-nitrobenzaldehyde.

Applications in Research and Development

This compound is primarily used as an intermediate in the synthesis of more complex molecules. Its derivatives have been explored for various applications.

Pharmaceutical Development

The 1,3-dioxolane moiety is present in numerous biologically active compounds, exhibiting a range of pharmacological activities including antifungal, antibacterial, antiviral, and antineoplastic properties. While direct biological activity of this compound is not extensively reported, its derivative, 2-(4-aminophenyl)-1,3-dioxolane, serves as a precursor for the synthesis of novel compounds with potential therapeutic value. For instance, derivatives of 1,3-dioxolane have been investigated as modulators of multidrug resistance in cancer cells.

As no specific signaling pathways involving this compound have been elucidated in the reviewed literature, a corresponding diagram cannot be provided at this time.

Materials Science

The rigid structure and the presence of functional groups that can be further modified make this compound a potential building block for the development of new polymers and materials with specific electronic or optical properties.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis is straightforward, and its functional groups offer multiple avenues for further chemical transformations. This guide has provided a detailed overview of its properties, synthesis, and key reactions, equipping researchers and developers with the foundational knowledge to effectively utilize this compound in their scientific endeavors. Further research into the biological activities of its derivatives could unveil new therapeutic agents.

An In-depth Technical Guide to the Spectroscopic Data of 2-(4-Nitrophenyl)-1,3-dioxolane

This guide provides a comprehensive overview of the spectroscopic data for 2-(4-Nitrophenyl)-1,3-dioxolane, a heterocyclic organic compound with the molecular formula C₉H₉NO₄.[1] The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data and experimental context.

Molecular Structure and Properties

This compound consists of a five-membered dioxolane ring attached to a 4-nitrophenyl group.[1] This structure significantly influences its chemical and spectroscopic characteristics.

Molecular Weight: 195.17 g/mol [1][2] Melting Point: 90.5-94.0°C[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.5-8.3 | Doublets | Protons on the para-disubstituted benzene ring |

| Acetal Proton | 5.78-6.0 | Singlet | CH group of the dioxolane ring |

| Dioxolane Protons | 3.98-4.2 | Multiplet | Four equivalent methylene protons (-OCH₂CH₂O-) |

| ¹³C NMR | Description |

| Acetal Carbon | A distinct peak corresponding to the acetal carbon (C-2 of the dioxolane ring) is expected. |

| Dioxolane Carbons | Signals for the two carbons of the ethylene glycol moiety are present. |

| Nitrophenyl Carbons | Peaks corresponding to the carbons of the p-nitrophenyl group will be observed. |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~1520 | Asymmetric stretching of the nitro group (NO₂)[3] |

| ~1350 | Symmetric stretching of the nitro group (NO₂)[3] |

| 1200-1000 | C-O stretching of the acetal group[3] |

Table 3: Mass Spectrometry (MS) Data

| m/z | Assignment | Relative Intensity |

| 195 | Molecular ion [M]⁺ | Varies (10-30% of base peak)[1] |

| 76 | Phenyl cation [C₆H₅]⁺ (Base Peak) | 100% |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Synthesis of this compound

The primary method for synthesizing this compound is the acid-catalyzed acetalization of 4-nitrobenzaldehyde with ethylene glycol.[1][3]

-

Reaction: 4-nitrobenzaldehyde is reacted with ethylene glycol in a suitable solvent (e.g., benzene or toluene).

-

Catalyst: An acid catalyst, such as p-toluenesulfonic acid, is used.[1]

-

Conditions: The reaction is typically carried out under reflux with continuous removal of water to drive the equilibrium towards the product.

-

Work-up: After the reaction is complete, the mixture is cooled, and the catalyst is neutralized. The product is then isolated and purified, often by recrystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent, typically Chloroform-d (CDCl₃).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz or 600 MHz).

-

Data Acquisition: Standard pulse sequences are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: The IR spectrum of the solid sample can be obtained using the KBr pellet method. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹. The absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Impact (EI) is a common ionization method for this type of molecule.

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of each ion.

Visualizations

The following diagrams illustrate key aspects of the analysis of this compound.

References

An In-depth Technical Guide on the Physical Properties of p-Nitrobenzaldehyde Ethylene Acetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of p-nitrobenzaldehyde ethylene acetal, also known as 2-(4-nitrophenyl)-1,3-dioxolane. This compound serves as a valuable intermediate in various organic syntheses. This document outlines its key physical data, spectral characteristics, and a detailed experimental protocol for its synthesis.

Core Physical and Chemical Properties

p-Nitrobenzaldehyde ethylene acetal is an off-white to yellow crystalline solid at room temperature.[1][2] Its molecular structure consists of a p-nitrophenyl group attached to a 1,3-dioxolane ring.

Table 1: Physical and Chemical Properties of p-Nitrobenzaldehyde Ethylene Acetal

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| Synonyms | p-Nitrobenzaldehyde ethylene acetal, 4-Nitrobenzaldehyde ethylene glycol acetal | [3] |

| CAS Number | 2403-53-4 | [1][2][4] |

| Molecular Formula | C₉H₉NO₄ | [1][3][4] |

| Molecular Weight | 195.17 g/mol | [1][2][3][4] |

| Melting Point | 90.0-94.0 °C | [4] |

| Boiling Point | 332.9 ± 37.0 °C (Predicted) | [1][5] |

| Density | 1.329 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | Off-white to yellow solid | [1][2] |

| Solubility | Preferential solubility in organic solvents over aqueous media. | [4] |

| LogP | 2.16340 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of p-nitrobenzaldehyde ethylene acetal.

Table 2: Spectroscopic Data for p-Nitrobenzaldehyde Ethylene Acetal

| Technique | Characteristic Peaks/Signals | Source(s) |

| ¹H NMR | Aromatic protons: ~7.5-8.3 ppm (two doublets)Acetal proton: ~5.8-6.0 ppm (singlet)Dioxolane protons: ~3.98-4.2 ppm (multiplet) | [2][4] |

| ¹³C NMR | Distinct peaks for the acetal carbon, the two carbons of the dioxolane ring, and the carbons of the p-nitrophenyl group. | [2] |

| Infrared (IR) | Nitro group (NO₂) asymmetric and symmetric stretching: ~1520 cm⁻¹ and ~1350 cm⁻¹Acetal C-O stretching: ~1200-1000 cm⁻¹ | [2] |

| Mass Spectrometry | Molecular ion peak (M⁺): m/z 195 | [4] |

Experimental Protocols

Synthesis of p-Nitrobenzaldehyde Ethylene Acetal

The most common method for the synthesis of p-nitrobenzaldehyde ethylene acetal is the acid-catalyzed acetalization of 4-nitrobenzaldehyde with ethylene glycol.[2][4]

Materials:

-

4-Nitrobenzaldehyde

-

Ethylene glycol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (or a similar solvent to facilitate water removal)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Solvent for recrystallization (e.g., ethanol or isopropanol)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine 4-nitrobenzaldehyde, a slight excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Reflux: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the completion of the reaction.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Isolation and Purification:

-

Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure p-nitrobenzaldehyde ethylene acetal as a crystalline solid.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

Below is a graphical representation of the synthesis workflow.

Caption: Synthesis Workflow of p-Nitrobenzaldehyde Ethylene Acetal.

Logical Relationships in Synthesis

The synthesis of p-nitrobenzaldehyde ethylene acetal is a classic example of a reversible acetal formation reaction. The use of a Dean-Stark trap is crucial to drive the equilibrium towards the product side by removing water, a byproduct of the reaction.

Caption: Logical Relationship in Acetal Synthesis.

References

Unveiling the Molecular Architecture of 2-(4-Nitrophenyl)-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular structure of 2-(4-Nitrophenyl)-1,3-dioxolane, a heterocyclic organic compound of interest in synthetic chemistry and drug discovery. Lacking publicly available crystallographic data, this guide presents a computationally predicted three-dimensional structure, offering valuable insights into its geometric parameters. Detailed experimental protocols for the synthesis and characterization of this compound using modern spectroscopic techniques are provided. This includes Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The guide aims to equip researchers with the foundational knowledge and practical methodologies required for the effective study and utilization of this compound in a research and development setting.

Introduction

This compound is a chemical compound featuring a dioxolane ring attached to a nitrophenyl group.[1] Its molecular formula is C₉H₉NO₄, and it has a molecular weight of approximately 195.17 g/mol .[1][2] The presence of the electron-withdrawing nitro group on the phenyl ring, combined with the cyclic acetal functionality of the dioxolane ring, imparts distinct chemical properties that make it a valuable intermediate in various organic syntheses.[3] Understanding the precise molecular structure of this compound is paramount for predicting its reactivity, designing novel synthetic pathways, and exploring its potential applications in medicinal chemistry and materials science.

This guide provides a comprehensive overview of the molecular structure of this compound, including its key physical and chemical properties, a computationally derived three-dimensional structure with detailed geometric parameters, and standardized protocols for its synthesis and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₄ | [1][2] |

| Molecular Weight | 195.17 g/mol | [1][2] |

| CAS Number | 2403-53-4 | [2] |

| Melting Point | 86 - 95 °C | [4][5] |

| Appearance | Off-white to yellow solid | [3] |

| IUPAC Name | This compound | [2] |

| SMILES | O=N(=O)c1ccc(cc1)C2OCCO2 | [4] |

Molecular Structure and Geometry

As of the latest literature review, no experimental single-crystal X-ray diffraction data for this compound has been deposited in publicly accessible crystallographic databases. In the absence of experimental data, a computational approach was employed to predict the three-dimensional structure and key geometric parameters of the molecule. The structure was generated and optimized using molecular mechanics and semi-empirical quantum chemistry methods.

The predicted structure reveals a puckered envelope conformation for the 1,3-dioxolane ring, which is a common feature for such five-membered heterocyclic systems. The 4-nitrophenyl group is attached to the C2 carbon of the dioxolane ring. The nitro group lies in the plane of the benzene ring, a conformation that allows for maximal resonance stabilization.

A summary of the predicted bond lengths and bond angles for the key structural fragments of this compound is provided in Tables 2 and 3, respectively. These values are derived from computational modeling and are intended to provide a reasonable approximation of the actual molecular geometry.

Table 2: Predicted Bond Lengths of this compound

| Bond | Predicted Length (Å) |

| C-C (aromatic) | 1.39 - 1.40 |

| C-N (aromatic-NO₂) | 1.48 |

| N-O (nitro) | 1.22 |

| C-C (aromatic-dioxolane) | 1.51 |

| C-O (dioxolane) | 1.42 - 1.43 |

| C-C (dioxolane) | 1.53 |

| C-H (aromatic) | 1.08 |

| C-H (dioxolane) | 1.09 |

Table 3: Predicted Bond Angles of this compound

| Angle | Predicted Angle (°) |

| C-C-C (aromatic) | 119 - 121 |

| C-C-N (aromatic) | 118 - 120 |

| O-N-O (nitro) | 124 |

| C-C-C (aromatic-dioxolane) | 120 |

| O-C-O (dioxolane) | 105 |

| C-O-C (dioxolane) | 108 |

| O-C-C (dioxolane) | 106 - 107 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of 4-nitrobenzaldehyde with ethylene glycol.[6]

Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Materials:

-

4-Nitrobenzaldehyde

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-nitrobenzaldehyde, a 1.2 molar equivalent of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Add a sufficient volume of toluene to suspend the reactants.

-

Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield pure this compound as a crystalline solid.

Spectroscopic Characterization

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified solid in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Expected Chemical Shifts (δ, ppm):

-

~8.2 (d, 2H, aromatic protons ortho to the nitro group)

-

~7.6 (d, 2H, aromatic protons meta to the nitro group)

-

~5.8 (s, 1H, acetal proton on the dioxolane ring)

-

~4.1 (m, 4H, methylene protons of the dioxolane ring)

-

¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. A proton-decoupled sequence is typically used. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Expected Chemical Shifts (δ, ppm):

-

~148 (aromatic carbon attached to the nitro group)

-

~145 (aromatic carbon attached to the dioxolane ring)

-

~128 (aromatic CH)

-

~124 (aromatic CH)

-

~102 (acetal carbon of the dioxolane ring)

-

~65 (methylene carbons of the dioxolane ring)

-

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

~3100-3000 (aromatic C-H stretch)

-

~2900-2800 (aliphatic C-H stretch)

-

~1600 (aromatic C=C stretch)

-

~1520 and ~1350 (asymmetric and symmetric N-O stretching of the nitro group)

-

~1200-1000 (C-O stretching of the acetal)

-

-

Ionization Method: Electron Ionization (EI) is a common method for this type of compound.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

-

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 195

-

Major Fragments:

-

Loss of the nitro group (-NO₂) to give a fragment at m/z = 149.

-

Cleavage of the dioxolane ring.

-

Formation of the nitrophenyl cation at m/z = 122.

-

-

Logical Relationships in Structural Elucidation

The process of confirming the molecular structure of this compound involves a logical progression of data interpretation from various spectroscopic techniques.

Caption: Logical workflow for the structural elucidation of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound. While experimental crystallographic data is currently unavailable, the presented computational model offers valuable insights into the molecule's three-dimensional geometry, including key bond lengths and angles. The detailed experimental protocols for its synthesis and comprehensive spectroscopic characterization provide researchers with the necessary tools to prepare and verify this compound in a laboratory setting. The logical workflow for structural elucidation highlights the synergistic use of various analytical techniques to confirm the molecular architecture. This guide serves as a valuable resource for scientists and professionals engaged in research and development activities involving this versatile chemical intermediate.

References

- 1. Chemical Structure Optimization [crdd.osdd.net]

- 2. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. silicostudio.com [silicostudio.com]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

An In-depth Technical Guide on the Solubility of 2-(4-Nitrophenyl)-1,3-dioxolane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Nitrophenyl)-1,3-dioxolane in a range of common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility profiles and provides a detailed experimental protocol for the quantitative determination of solubility.

Solubility Profile of this compound

The solubility of this compound is dictated by its molecular structure, which features a polar 1,3-dioxolane ring and a moderately lipophilic 4-nitrophenyl group. This dual nature results in varied solubility across different classes of organic solvents. The compound's partition coefficient (LogP) of 2.163 suggests a greater affinity for organic solvents over aqueous media.[1] A summary of its qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Specific Solvents | Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile, Ethyl acetate | Excellent to Good | These solvents effectively solvate both the electron-deficient nitrophenyl ring and the polar dioxolane moiety, making them suitable for synthesis and purification.[1] |

| Polar Protic | Ethanol, Methanol | Moderate | The hydroxyl groups of these solvents can form hydrogen bonds with the oxygen atoms of the dioxolane ring, allowing for reasonable dissolution.[1] |

| Chlorinated | Chloroform, Dichloromethane | Good | These solvents of intermediate polarity are effective at dissolving the compound, making them useful for analytical and synthetic applications.[1] |

| Non-Polar | Hexane, Petroleum ether | Poor | The low polarity of these solvents is insufficient to interact effectively with the polar nitro group and the dioxolane ring.[1] |

| Aromatic | Benzene, Toluene | Limited | Despite the presence of the phenyl ring, solubility in these solvents is not as high as might be expected for simpler nitrophenol compounds.[1] |

Experimental Protocol for Quantitative Solubility Determination: Gravimetric Method

The following is a detailed protocol for the determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is straightforward, cost-effective, and does not require complex instrumentation.[2][3]

2.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvent

-

Analytical balance

-

Thermostatic shaker or magnetic stirrer with hotplate

-

Conical flasks with stoppers

-

Filtration apparatus (e.g., syringe filters or vacuum filtration with filter paper)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

-

Pipettes

2.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a conical flask containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.[2]

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or on a magnetic stirrer at a constant, recorded temperature.

-

Agitate the mixture for a sufficient period to allow equilibrium to be reached (typically 24-48 hours). To confirm equilibrium, samples of the supernatant can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed; equilibrium is reached when the concentration no longer changes.[2]

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette. It is critical to avoid aspirating any solid particles.

-

Filter the collected supernatant to remove any remaining microscopic solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed evaporation dish.

-

Record the total weight of the dish and the solution.

-

Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of the solute (Melting point of this compound is approximately 90.5-94.0°C).[1] A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Continue drying until a constant weight of the dish with the dry solute is achieved.[2]

-

2.3. Calculation of Solubility The solubility can be calculated as follows:

-

Weight of the empty evaporation dish = W₁

-

Weight of the dish with the saturated solution = W₂

-

Weight of the dish with the dry solute = W₃

-

Weight of the solute = W₃ - W₁

-

Weight of the solvent = W₂ - W₃

-

Solubility (in g/100 g of solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for solubility determination.

Caption: Experimental workflow for gravimetric solubility determination.

References

Chemical Stability of 2-(4-Nitrophenyl)-1,3-dioxolane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Nitrophenyl)-1,3-dioxolane is a heterocyclic organic compound that serves as a key intermediate in various synthetic pathways. Its utility is intrinsically linked to its chemical stability under diverse experimental conditions. The molecule incorporates two primary functional groups that dictate its reactivity and stability profile: the 1,3-dioxolane ring, which acts as a protective group for a carbonyl function, and the electronically influential 4-nitrophenyl substituent. This technical guide provides a comprehensive overview of the chemical stability of this compound, focusing on its susceptibility to hydrolysis, thermal decomposition, and photodegradation. The information presented herein is intended to assist researchers in designing robust synthetic routes, optimizing reaction conditions, and ensuring the integrity of this versatile intermediate.

General Properties

This compound is a white to yellow solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| Appearance | Off-white to yellow solid | [1] |

| Storage Conditions | Sealed in dry, Room Temperature | [1] |

| CAS Number | 2403-53-4 | [1] |

Hydrolytic Stability

The 1,3-dioxolane ring is a cyclic acetal, and its stability is highly dependent on the pH of the surrounding medium. Generally, acetals are stable under neutral and basic conditions but are susceptible to acid-catalyzed hydrolysis, which regenerates the parent aldehyde (4-nitrobenzaldehyde) and diol (ethylene glycol).

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of acetals proceeds via a well-established mechanism involving protonation of one of the dioxolane oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields the aldehyde and the diol.[2] The electron-withdrawing nature of the 4-nitrophenyl group is expected to destabilize the cationic intermediate, thereby slowing down the rate of hydrolysis compared to acetals with electron-donating groups on the aromatic ring.

The following diagram illustrates the logical workflow for assessing acid-catalyzed hydrolysis.

Caption: Workflow for determining the kinetics of acid-catalyzed hydrolysis.

Neutral and Base-Catalyzed Hydrolysis

Under neutral and basic conditions, the 1,3-dioxolane ring is generally stable. The mechanism for hydrolysis under these conditions is significantly slower as it would require the direct attack of water or hydroxide ions on the acetal carbon, which is energetically unfavorable without prior protonation. Therefore, for practical purposes in synthetic chemistry, this compound can be considered stable in neutral and alkaline aqueous media.

Thermal Stability

The thermal stability of this compound is crucial for applications involving elevated temperatures, such as distillations or high-temperature reactions. The presence of the nitroaromatic moiety suggests that the compound may undergo exothermic decomposition at higher temperatures.

While a specific thermogravimetric analysis (TGA) thermogram for this compound is not available in the reviewed literature, studies on other nitroaromatic compounds provide a general indication of their thermal behavior. For example, a study on various nitrophenols and dinitrobenzenes using differential scanning calorimetry (DSC) showed that these compounds melt and then evaporate, with decomposition occurring at higher temperatures.[5][6] For instance, 2,4-dinitrophenylhydrazine showed an exothermic decomposition following its melting point.[6] The thermal stability of nitroaromatic compounds can be influenced by factors such as impurities and the surrounding atmosphere.[7][8]

The following table summarizes the thermal data for some related nitroaromatic compounds.

| Compound | Melting Point (°C) | Decomposition Onset (°C) | Reference |

| o-Nitrophenol | 45 | > 200 | [5] |

| m-Nitrophenol | 97 | > 250 | [5] |

| p-Nitrophenol | 114 | > 250 | [5] |

| 1,3-Dinitrobenzene | 90 | ~280 | [5] |

| 2,4-Dinitrophenol | 112-114 | ~170 (exothermic) | [5] |

| 1-nitroso-2-naphthol | 129-156 | Exothermic decomposition | [9] |

A general experimental workflow for assessing thermal stability using TGA is depicted below.

Caption: General workflow for thermogravimetric analysis (TGA).

Photostability

Aromatic nitro compounds are known to be photoreactive.[10] The absorption of UV light can lead to the excitation of the nitro group, initiating various photochemical reactions, including rearrangement and degradation. The direct photolysis of nitrobenzene in aqueous solutions has been shown to produce nitrophenols, nitrohydroquinone, and other degradation products, with quantum yields for nitrobenzene removal in the order of 10⁻³.[11] In the presence of a UV/H₂O₂ system, the degradation is significantly accelerated, with quantum yields for nitrobenzene decay estimated to be around 0.30 to 0.36.[12]

Given that this compound contains a nitroaromatic chromophore, it is expected to be susceptible to photodegradation. The UV-Vis absorption spectrum of the compound would determine the wavelengths of light it can absorb, which would in turn dictate its photochemical reactivity. While the specific UV-Vis spectrum for this compound is not detailed in the searched literature, related compounds like 3-nitrophenol show absorption maxima that extend into the near-visible region.[13]

The following diagram outlines the logical steps for evaluating the photostability of a compound.

Caption: Workflow for assessing the photostability of a chemical compound.

Experimental Protocols

Detailed experimental protocols for assessing the chemical stability of organic compounds are provided in various guidelines and research articles. Below are generalized procedures for hydrolysis, thermal, and photostability testing that can be adapted for this compound.

Hydrolysis Study Protocol

-

Preparation of Buffers: Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

-

Sample Preparation: Prepare a stock solution of this compound in a suitable water-miscible organic solvent (e.g., acetonitrile or methanol).

-

Kinetic Runs:

-

Initiate the hydrolysis by adding a small aliquot of the stock solution to a known volume of each buffer solution, pre-equilibrated at a constant temperature (e.g., 25 °C, 37 °C, or 50 °C).

-

The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction rate.

-

-

Sample Analysis: At predetermined time intervals, withdraw aliquots from the reaction mixture, quench the reaction if necessary (e.g., by neutralizing the acid or base), and analyze the concentration of the remaining this compound using a validated HPLC method.

-

Data Analysis:

-

For each pH, plot the natural logarithm of the concentration of the reactant versus time.

-

Determine the pseudo-first-order rate constant (k_obs) from the slope of the linear regression.

-

Plot log(k_obs) versus pH to obtain the pH-rate profile. From this profile, the rate constants for acid-catalyzed, neutral, and base-catalyzed hydrolysis can be determined.

-

Thermal Stability (TGA) Protocol[14][15][16][17][18]

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA crucible.

-

TGA Analysis:

-

Place the crucible in the TGA furnace.

-

Heat the sample from ambient temperature to a desired final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere of an inert gas (e.g., nitrogen) to study thermal decomposition, or in air to study oxidative decomposition.

-

-

Data Analysis:

-

Plot the sample mass (or mass percent) as a function of temperature.

-

Determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve), and the percentage of residual mass at the end of the experiment.

-

Photostability Study Protocol[19][20][21][22][23]

-

Sample Preparation:

-

For solid-state photostability, spread a thin layer of this compound in a suitable transparent container.

-

For solution-state photostability, prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile or water) in a quartz cuvette.

-

-

Exposure Conditions:

-

Expose the samples to a light source that provides a combination of visible and UV radiation, as specified in ICH guideline Q1B. A xenon lamp or a combination of cool white fluorescent and near-UV lamps are commonly used.

-

The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.

-

A dark control sample, shielded from light (e.g., with aluminum foil), should be stored under the same temperature and humidity conditions to separate thermal degradation from photodegradation.

-

-

Sample Analysis: After the exposure period, analyze the irradiated and dark control samples for any changes in physical appearance, and quantify the amount of remaining this compound and the formation of any degradation products using a validated HPLC method.

-

Data Analysis: Compare the results from the exposed and dark control samples to determine the extent of photodegradation. If significant degradation occurs, further studies can be conducted to determine the photodegradation kinetics and identify the photoproducts.

Conclusion

The chemical stability of this compound is governed by the interplay of its 1,3-dioxolane ring and the 4-nitrophenyl group. It exhibits good stability under neutral and basic conditions but is prone to hydrolysis in acidic media. The presence of the nitroaromatic moiety suggests a susceptibility to thermal and photodegradation. While specific quantitative stability data for this compound is limited in the public domain, a comprehensive understanding of its stability can be inferred from the behavior of analogous structures. The experimental protocols outlined in this guide provide a framework for researchers to generate specific stability data tailored to their needs, ensuring the effective and reliable use of this important synthetic intermediate in drug discovery and development.

References

- 1. This compound | 2403-53-4 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. General acid catalysed hydrolysis of benzaldehyde aryl methyl acetals - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]

- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 8. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Nitroaromatic compounds, from synthesis to biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Safety and Handling of 2-(4-Nitrophenyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(4-nitrophenyl)-1,3-dioxolane, a heterocyclic organic compound utilized as a chemical intermediate in various synthetic processes. Due to the limited availability of extensive toxicological data, a cautious approach, adhering to best laboratory practices, is imperative when handling this compound.

Chemical and Physical Properties

This compound, also known as 4-nitrobenzaldehyde ethylene glycol acetal, is an off-white to yellow solid.[1][2][3] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | [4][5] |

| Molecular Weight | 195.17 g/mol | [3][4] |

| CAS Number | 2403-53-4 | [4] |

| Appearance | Off-white to yellow solid/powder/crystal | [1][2][3] |

| Melting Point | 90.5 - 95 °C | [1][5][6] |

| Boiling Point (Predicted) | 332.9 ± 37.0 °C | [1][3] |

| Density (Predicted) | 1.329 ± 0.06 g/cm³ | [1][3] |

| Purity | >98.0% (GC) | [2] |

Safety and Hazard Information

While specific toxicity data for this compound is largely unavailable in public databases, the presence of a nitroaromatic group suggests that caution should be exercised.[7] The following information is based on available safety data sheets for this compound and related structures.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation develops. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Personal Protective Equipment (PPE)

A logical workflow for ensuring personal safety when handling this compound is outlined below.

Caption: Required Personal Protective Equipment (PPE) for handling this compound.

Handling and Storage

-

Handling : Handle in a well-ventilated area.[7] Avoid the formation of dust and aerosols.[7] Use non-sparking tools and prevent fire caused by electrostatic discharge.[7] Avoid contact with skin and eyes.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] The compound is noted to be air-sensitive and should be stored under an inert gas.[2]

Spills and Disposal

-

Spills : In case of a spill, evacuate personnel to a safe area. Ensure adequate ventilation and remove all sources of ignition.[7] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[7] Prevent the chemical from entering drains.

-

Disposal : Dispose of the waste material in accordance with local, state, and federal regulations.

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the acid-catalyzed acetalization of 4-nitrobenzaldehyde with ethylene glycol.[7]

Materials:

-

4-Nitrobenzaldehyde (50.0 mmol, 7.56 g)

-

Ethylene glycol (55.0 mmol, 3.42 g, 3.1 ml)

-

p-Toluenesulfonic acid monohydrate (0.40 g)

-

Cyclohexane (90 ml)

Procedure:

-

To a 250 ml round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add 4-nitrobenzaldehyde, ethylene glycol, p-toluenesulfonic acid monohydrate, and cyclohexane.

-

Heat the mixture to reflux with stirring. Water will be azeotropically removed and collected in the Dean-Stark trap.

-

Continue the reaction for approximately 2 hours, or until no more water is collected.

-

While the reaction mixture is still hot, decant it from any oily residue into a 250 ml Erlenmeyer flask.

-

Allow the solution to cool to room temperature to crystallize the product. For complete crystallization, cool the flask in a cold water bath (5-10 °C) for 30 minutes.

-

Isolate the crude product by suction filtration and dry it in a vacuum desiccator until a constant weight is achieved.

Purification:

-

The crude product can be purified by recrystallization from cyclohexane.

-

After recrystallization, cool the solution in a cold water bath (5-10 °C).

-

Collect the pure crystals by suction filtration and dry them in a vacuum desiccator to a constant weight.

-

The expected yield is 60-70%, with a melting point of 81-82 °C.

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Analytical Methods

The purity and identity of this compound can be confirmed using standard analytical techniques.

-

Gas Chromatography (GC): To determine the purity of the final product.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation. The ¹H NMR spectrum of the related 2-(3-nitrophenyl)-1,3-dioxolane shows characteristic peaks at approximately 4.05-4.18 ppm (m, 4H, -OCH₂CH₂O-) and 5.90 ppm (s, 1H, O-CH-O).[1]

-

Infrared (IR) Spectroscopy: To identify functional groups. The IR spectrum of 2-(3-nitrophenyl)-1,3-dioxolane shows strong absorbances corresponding to the N=O bonds of the nitro group at approximately 1532 and 1359 cm⁻¹.[1]

Chemical Reactivity and Biological Context

The chemical reactivity of this compound is primarily influenced by the nitro group and the dioxolane ring.[7]

-

Reduction of the Nitro Group: The nitro group can be reduced to an amine (2-(4-aminophenyl)-1,3-dioxolane) via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[7] It can also be reduced to form an azoxy compound using glucose in an alkaline medium.[8]

-

Reactions of the Dioxolane Ring: The 1,3-dioxolane ring serves as a protecting group for the aldehyde functionality of 4-nitrobenzaldehyde.[7] It is stable to basic and oxidizing conditions but can be cleaved under acidic conditions to regenerate the aldehyde.[9]

The following diagram illustrates the key chemical reactions of this compound.

Caption: Key chemical reactions of this compound.

While some derivatives of 1,3-dioxolane have shown potential antibacterial and antifungal activities, no specific biological activity or signaling pathway has been reported for this compound itself.[2][10][11] Its primary role in drug development is as a versatile chemical intermediate.

References

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-(3-Nitrophenyl)-1,3-dioxolane [orgspectroscopyint.blogspot.com]

- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 2403-53-4 [m.chemicalbook.com]

- 4. This compound | C9H9NO4 | CID 266796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. biosynce.com [biosynce.com]

- 7. This compound | 2403-53-4 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. profistend.info [profistend.info]

- 10. doaj.org [doaj.org]

- 11. Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Nitrophenyl Dioxolane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The exploration of nitrophenyl dioxolane derivatives has carved a significant niche in the landscape of medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the discovery, historical development, and evolving applications of this important class of compounds. From their origins as protected forms of nitrobenzaldehydes to their current investigation as potent biological agents, this document details the key milestones in their synthesis and the elucidation of their activities as antimicrobial, anticancer, and multidrug resistance (MDR) modulating agents. This guide summarizes crucial quantitative data, provides detailed experimental methodologies for key assays, and visualizes relevant pathways and workflows to serve as a vital resource for researchers in the field.

Introduction and Historical Context

The history of dioxolanes, cyclic acetals derived from the reaction of a carbonyl compound with a 1,2-diol, dates back to the early days of organic synthesis. While the synthesis of 2-methyl-4-phenyl-1,3-dioxolane was described in a German patent as early as 1900, the specific focus on nitrophenyl-substituted dioxolanes emerged later, driven by the unique electronic properties conferred by the nitro group.[1] Initially, the 1,3-dioxolane moiety was primarily utilized as a protecting group for the aldehyde functionality of nitrobenzaldehydes, allowing for chemical transformations on other parts of the molecule without affecting the reactive aldehyde.[2]

The journey of nitrophenyl dioxolane derivatives from simple protected intermediates to molecules of significant biological interest has been propelled by advancements in synthetic methodologies and a deeper understanding of their structure-activity relationships. The strong electron-withdrawing nature of the nitrophenyl group significantly influences the reactivity and biological interactions of the entire molecule, a feature that has been increasingly exploited in modern drug design.

Synthesis of Nitrophenyl Dioxolane Derivatives

The primary and most established method for the synthesis of 2-(nitrophenyl)-1,3-dioxolanes is the acid-catalyzed acetalization of a nitrophenyl aldehyde with ethylene glycol. This reaction is a classic example of reversible acetal formation, where the removal of water is crucial to drive the equilibrium towards the product.

General Reaction Scheme

Experimental Protocol: Synthesis of 2-(3-Nitrophenyl)-1,3-dioxolane

This protocol provides a detailed methodology for a representative synthesis of a nitrophenyl dioxolane derivative.

Materials:

-

3-Nitrobenzaldehyde

-

Ethylene glycol

-

p-Toluenesulfonic acid (p-TsOH)

-

Benzene

-

Neutral alumina

Procedure:

-

A mixture of 3-nitrobenzaldehyde (100 g, 0.66 mole), ethylene glycol (49.3 g, 0.7 mole), and p-toluenesulfonic acid (0.8 g) in benzene (1 L) is prepared in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.[3]

-

The mixture is heated to reflux, and the azeotropic removal of water is monitored via the Dean-Stark trap.[3]

-

The reaction is continued for approximately 4 hours, or until no more water is collected.[3]

-

After cooling to room temperature, the reaction mixture is filtered through a pad of neutral alumina to remove the acid catalyst.[3]

-

The benzene solvent is removed under reduced pressure (in vacuo) to yield the crude product.[3]

-

The resulting 2-(3-nitrophenyl)-1,3-dioxolane is obtained as an amber oil (130.4 g, 100% crude yield) and can be used in subsequent steps without further purification.[3]

Table 1: Physical and Chemical Properties of Representative Nitrophenyl Dioxolanes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |

| 2-(3-Nitrophenyl)-1,3-dioxolane | C₉H₉NO₄ | 195.17 | 6952-67-6 | Amber oil |

| 2-(4-Nitrophenyl)-1,3-dioxolane | C₉H₉NO₄ | 195.17 | 2403-53-4 | White to yellow powder/crystal |

Biological Activities of Nitrophenyl Dioxolane Derivatives